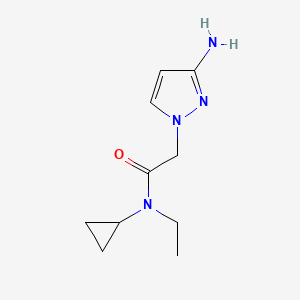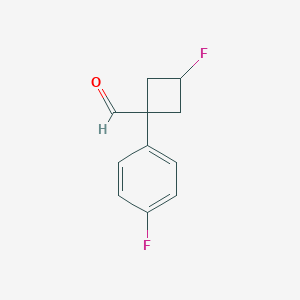
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclobutane ring substituted with fluorine atoms and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the cyclobutane ring, followed by the introduction of fluorine atoms and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Análisis De Reacciones Químicas
Types of Reactions
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the cyclobutane ring contribute to the compound’s stability and reactivity, influencing its binding affinity and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxycyclobutanecarboxylate: Shares the cyclobutane ring structure but differs in functional groups.
Methyl 3-aminocyclobutanecarboxylate hydrochloride: Contains an amino group instead of fluorine atoms.
cis-Methyl 3-hydroxycyclobutanecarboxylate: Another cyclobutane derivative with different substituents.
Uniqueness
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H10F2O |
|---|---|
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
3-fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H10F2O/c12-9-3-1-8(2-4-9)11(7-14)5-10(13)6-11/h1-4,7,10H,5-6H2 |
Clave InChI |
IVGHWCMFORNBST-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C=O)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


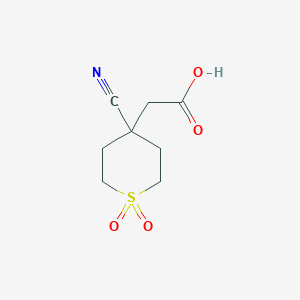
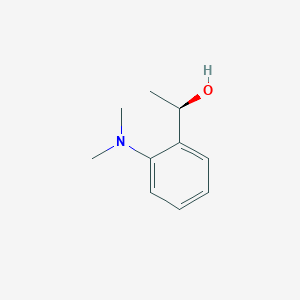
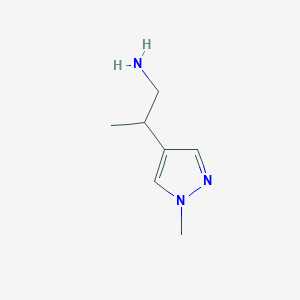
![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)
![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)

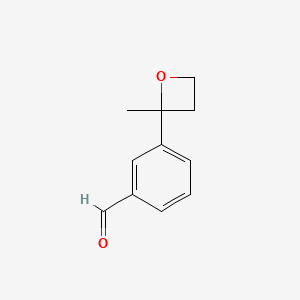

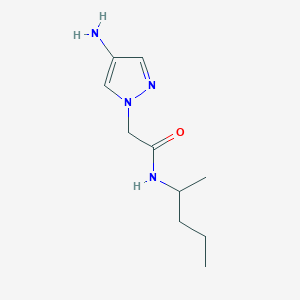
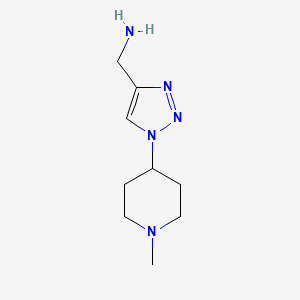
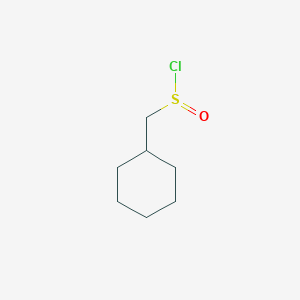
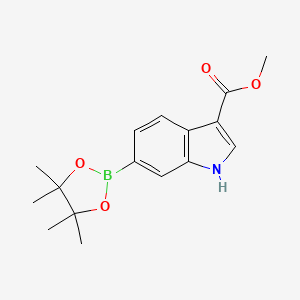
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
